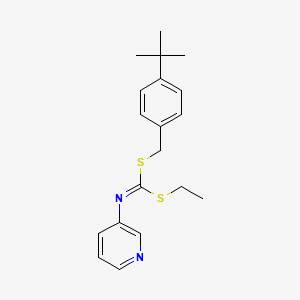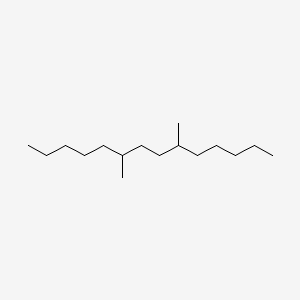
Bicyclopropyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclopropyl is an organic compound with the molecular formula C₆H₁₀ It consists of two cyclopropane rings connected by a single bond This compound is known for its unique structural properties and high strain energy due to the presence of the cyclopropane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclopropyl can be synthesized through several methods. One common approach involves the dehalogenative coupling of 1-halo-1-lithiocyclopropanes. This method uses alkyllithium reagents in the presence of copper(II) salts to generate this compound . Another method involves the double selective ring-opening of 1,1-biscyclopropyl methanol derivatives, which provides a straightforward route to this compound compounds .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthesis. the methods mentioned above can be scaled up for industrial applications if needed. The choice of method depends on the desired purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclopropyl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions used.
Reduction: Reduction of this compound can lead to the formation of cyclopropyl-substituted compounds.
Substitution: this compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Bicyclopropyl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound compounds.
Mecanismo De Acción
The mechanism of action of bicyclopropyl compounds depends on their specific structure and the target they interact with. Generally, the high strain energy of the cyclopropane rings makes this compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved vary depending on the specific application and the nature of the this compound derivative .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: A simpler compound with a single cyclopropane ring.
Vinylcyclopropane: Contains a cyclopropane ring with a vinyl group attached.
Bicyclopropylidene: Similar to bicyclopropyl but with a double bond between the two cyclopropane rings.
Uniqueness
This compound is unique due to its two cyclopropane rings, which impart high strain energy and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies. Its structure also allows for the exploration of novel chemical and biological properties that are not present in simpler cyclopropane derivatives .
Propiedades
Número CAS |
5685-46-1 |
|---|---|
Fórmula molecular |
C6H10 |
Peso molecular |
82.14 g/mol |
Nombre IUPAC |
cyclopropylcyclopropane |
InChI |
InChI=1S/C6H10/c1-2-5(1)6-3-4-6/h5-6H,1-4H2 |
Clave InChI |
PGPFRBIKUWKSTJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluoro-4-(4-pentylcyclohexyl)-1-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13801795.png)
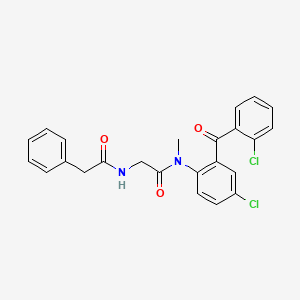
![Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-](/img/structure/B13801800.png)
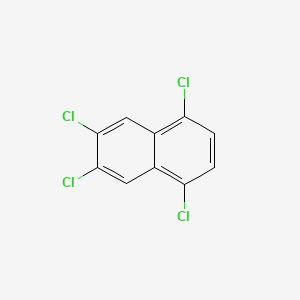
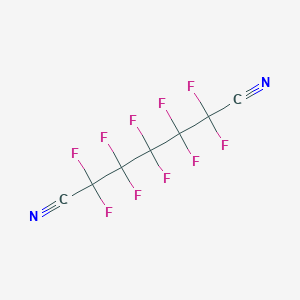
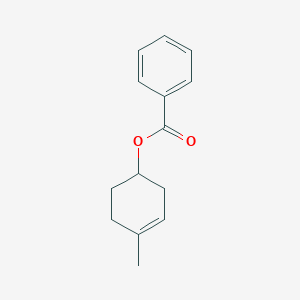
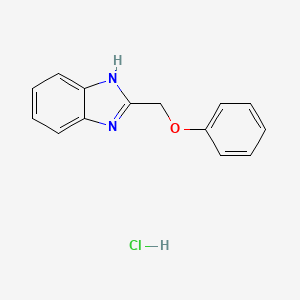


![3,5-Dibromo-2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801847.png)

